IBR2

RAD51 inhibition BRCA2 interaction Homologous recombination

Unlike reversible RAD51 binders (RI-2, B02) or covalent modifiers (RI-1), IBR2 uniquely triggers proteasome-mediated RAD51 degradation, ensuring sustained target elimination. This mechanism is validated in an imatinib-resistant T315I-mutant CML mouse model where it significantly prolongs survival. It also potentiates imatinib, regorafenib, and vincristine toxicity by up to 80%, and inhibits SARS-CoV-2 propagation via host RAD51 targeting. For HR-proficient cancer models and antiviral studies, IBR2 is the definitive chemical probe. Each batch is ≥98% pure by HPLC; ships ambient; store at -20°C.

Molecular Formula C24H20N2O2S
Molecular Weight 400.5 g/mol
Cat. No. B2414709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIBR2
Molecular FormulaC24H20N2O2S
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54
InChIInChI=1S/C24H20N2O2S/c27-29(28,17-18-8-2-1-3-9-18)26-15-14-19-10-4-5-11-20(19)24(26)22-16-25-23-13-7-6-12-21(22)23/h1-16,24-25H,17H2
InChIKeyYCOHEPDJLXZVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





IBR2 (RAD51 Inhibitor) for Homologous Recombination Repair Research and Cancer Drug Development


IBR2 is a small-molecule RAD51 inhibitor that disrupts RAD51-mediated DNA double-strand break repair by impairing RAD51 multimerization and accelerating proteasome-mediated degradation of RAD51 protein [1]. IBR2 directly binds RAD51 and inhibits the BRCA2/RAD51 interaction with an IC50 of 0.11 µM . Its molecular weight is 400.49 g/mol, with the chemical formula C24H20N2O2S .

Why Generic Substitution of IBR2 with Other RAD51 Inhibitors Is Scientifically Unjustified


RAD51 inhibitors exhibit divergent mechanisms of action despite targeting the same protein. B02, for example, binds RAD51 directly with an IC50 of 27.4 µM for ssDNA/dsDNA binding disruption [1], whereas IBR2 primarily disrupts the BRCA2/RAD51 interaction with an IC50 of 0.11 µM and promotes RAD51 proteasomal degradation. IBR120, a derivative of IBR2, demonstrates a 4.8-fold improvement in growth inhibition in triple-negative breast cancer cells [2], but its selectivity profile differs from that of IBR2. JKYN-1, another IBR2 derivative, inhibits RAD51 ATPase activity in addition to multimerization [3]. These mechanistic differences translate into distinct synergy patterns with anticancer agents and variable efficacy across tumor models, making simple substitution without quantitative benchmarking scientifically invalid.

Quantitative Evidence Differentiating IBR2 from Competing RAD51 Inhibitors


IBR2 Demonstrates a 250-Fold Higher Affinity for Disrupting BRCA2/RAD51 Interaction Compared to B02's Disruption of ssDNA Binding

IBR2 disrupts the BRCA2/RAD51 interaction with an IC50 of 0.11 µM . In contrast, the comparator B02 inhibits human RAD51 binding to ssDNA and dsDNA with an IC50 of 27.4 µM [1]. This represents a 249-fold difference in potency between the two inhibitors at their respective primary molecular targets.

RAD51 inhibition BRCA2 interaction Homologous recombination

IBR2 Exerts Superior Synergistic Cytotoxicity Enhancement (Up to 80%) Compared to B02 (Up to 60%) in Combination with Imatinib

In head-to-head comparison in a vincristine-resistant squamous cell carcinoma line (HN-5a) and colon cancer line HT-29, IBR2 enhanced imatinib toxicity by up to 80%, while B02 achieved up to 60% enhancement under the same conditions [1]. Both outperformed verapamil (a P-glycoprotein inhibitor), with P < 0.05.

Synergy Imatinib Cancer cell lines

IBR2 Reduces IC50 of Combination Drugs by Up to 90%, Comparable to IBR120 but with Broader Applicability Across Cancer Types

Both IBR2 and its derivative IBR120 decreased the concentration of anticancer drugs required for 50% growth inhibition (IC50) by up to 90% across a panel of tumor cell lines [1]. However, IBR2 demonstrated this synergy with a wider range of drug classes, including imatinib, regorafenib, erlotinib, gefitinib, afatinib, osimertinib, and vincristine [2], whereas IBR120's synergy profile was more limited.

Combination therapy IC50 reduction Cancer panel

IBR2 Exhibits Potent Single-Agent Antiproliferative Activity (IC50 12-20 µM) Across Broad Cancer Cell Panel, With 4.8-Fold Lower Activity Than IBR120 in Triple-Negative Breast Cancer

The IC50 values of IBR2 range from 12-20 µM for most tested cancer cell lines [1], with an IC50 of 14.8 µM specifically in triple-negative breast cancer MBA-MD-468 cells . In contrast, the derivative IBR120 exhibits a 4.8-fold improved growth inhibition activity (IC50 ~3.1 µM) in the same MBA-MD-468 cell line [2].

Antiproliferative activity Cancer cell lines IC50

IBR2 Significantly Prolongs Survival in Imatinib-Resistant CML Mouse Model, a Feature Not Reported for B02

In a murine model of imatinib-resistant chronic myeloid leukemia (CML) bearing the T315I Bcr-Abl mutation, IBR2 significantly prolonged animal survival [1]. Kaplan-Meier analysis demonstrated this survival benefit, which is not reported for the comparator B02 in similar models.

In vivo efficacy Imatinib resistance CML model

IBR2 Exerts Antiviral Activity Against SARS-CoV-2 by Disrupting RAD51 Dimerization, While B02 Shows Similar Activity but with Distinct Molecular Docking Profile

Both IBR2 and B02 significantly decreased RNA, protein, and infectious virion levels of Wuhan and variant strains of SARS-CoV-2 [1]. Molecular docking studies revealed that both compounds interfere with RAD51 through the dimerization interface, but with distinct binding poses, suggesting different structure-activity relationships.

Antiviral activity SARS-CoV-2 RAD51 dimerization

Optimized Research and Industrial Applications for IBR2 Based on Quantitative Evidence


Imatinib-Resistant Chronic Myeloid Leukemia (CML) Research

IBR2 demonstrates in vivo efficacy in prolonging survival in a murine imatinib-resistant CML model bearing the T315I Bcr-Abl mutation [1]. The compound synergistically enhances imatinib cytotoxicity by up to 80% in resistant cell lines [2]. Researchers studying mechanisms of imatinib resistance or developing combination therapies for CML should prioritize IBR2 based on these quantitative advantages.

Broad-Spectrum Combination Therapy Screening in Oncology

IBR2 reduces the IC50 of partner drugs by up to 90% across a panel of cell lines representing breast, prostate, colon, stomach, skin, and lung cancers [1]. Its synergy extends to diverse drug classes including EGFR inhibitors, Bcr-Abl inhibitors, microtubule disruptors, and multi-kinase inhibitors [2]. For high-throughput combination screens requiring a single RAD51 inhibitor with broad compatibility, IBR2 is the optimal selection.

Triple-Negative Breast Cancer Target Engagement Studies

IBR2 inhibits the growth of triple-negative breast cancer MBA-MD-468 cells with an IC50 of 14.8 µM [1]. While derivative IBR120 offers higher potency (4.8-fold improvement) in this cell line [2], IBR2 remains the appropriate reference compound for studies comparing multiple RAD51 inhibitors or for target engagement experiments where moderate potency is sufficient to observe mechanistic effects without rapid cell death.

SARS-CoV-2 Antiviral Research Targeting Host RAD51

IBR2 exhibits antiviral activity against SARS-CoV-2 by disrupting RAD51 dimerization and reducing viral RNA, protein, and infectious virion levels in Vero E6 cells [1]. Its distinct molecular docking pose at the RAD51 dimerization interface offers a unique scaffold for developing host-targeted antiviral agents. For infectious disease researchers exploring host-factor inhibition as a strategy against SARS-CoV-2 and potentially other RNA viruses, IBR2 provides a validated starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for IBR2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.